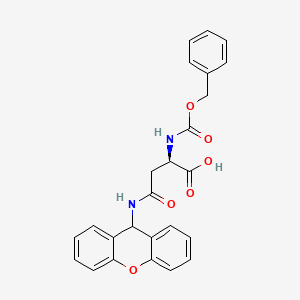

Z-D-Asn(Xan)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(9H-xanthen-9-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6/c28-22(14-19(24(29)30)26-25(31)32-15-16-8-2-1-3-9-16)27-23-17-10-4-6-12-20(17)33-21-13-7-5-11-18(21)23/h1-13,19,23H,14-15H2,(H,26,31)(H,27,28)(H,29,30)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGUJYWDGWXJFG-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Z D Asn Xan Oh and Its Derivatives

Protecting Group Chemistry of Carbobenzyloxy (Z) and Xanthyl (Xan) Moieties in Peptide Synthesis

The successful synthesis of peptides relies heavily on the strategic use of protecting groups to prevent unwanted side reactions at reactive functional groups. In the case of Z-D-Asn(Xan)-OH, the α-amino group is protected by the Carbobenzyloxy (Z) group, and the side-chain amide of asparagine is shielded by the Xanthyl (Xan) group.

Introduction and Removal Mechanisms of Z and Xan Protecting Groups

The introduction and removal of these protecting groups are governed by specific chemical reactions, ensuring the integrity of the target molecule throughout the synthetic process.

The Carbobenzyloxy (Z or Cbz) group is a cornerstone in peptide synthesis, typically introduced to protect the α-amino group of an amino acid. total-synthesis.combachem.com This is commonly achieved by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions. total-synthesis.com The removal of the Z group is most frequently accomplished through hydrogenolysis, a mild reduction process using hydrogen gas and a palladium catalyst (Pd-C). masterorganicchemistry.com This method is advantageous as it occurs under neutral pH, preserving other acid- or base-sensitive functional groups. masterorganicchemistry.com Strong acids like HBr in acetic acid can also cleave the Z group. bachem.com

The Xanthyl (Xan) group serves to protect the side-chain amide of asparagine and glutamine. peptide.com Its introduction is typically achieved through an acid-catalyzed reaction between the Nα-protected asparagine (in this case, Z-D-Asn-OH) and xanthydrol. nih.gov The Xan group is labile to acid and is commonly removed using trifluoroacetic acid (TFA). peptide.compeptide.com In syntheses employing Boc (tert-butyloxycarbonyl) chemistry for Nα-protection, the strong acidic conditions used to remove the Boc group can simultaneously cleave the Xan group. peptide.com

Table 1: Introduction and Removal of Z and Xan Protecting Groups

| Protecting Group | Introduction Reagent | Removal Conditions |

| Carbobenzyloxy (Z) | Benzyl chloroformate | Hydrogenolysis (H₂, Pd-C) masterorganicchemistry.com or strong acids (e.g., HBr/acetic acid) bachem.com |

| Xanthyl (Xan) | Xanthydrol (acid-catalyzed) | Trifluoroacetic acid (TFA) peptide.compeptide.com |

Orthogonal Protecting Group Strategies in this compound Chemistry

Orthogonal protection is a pivotal strategy in multi-step synthesis, allowing for the selective removal of one protecting group without affecting others. iris-biotech.defiveable.me In the context of this compound, the Z and Xan groups form a quasi-orthogonal pair. biosynth.com The Z group is stable to the acidic conditions used to remove the Xan group (TFA), while the Xan group is stable to the hydrogenolysis conditions used to remove the Z group. total-synthesis.compeptide.com

This orthogonality is crucial when this compound is used as a building block in a larger peptide synthesis. For instance, after coupling this compound to a growing peptide chain, the Z group can be selectively removed to allow for the addition of the next amino acid, while the Xan group remains intact to protect the asparagine side chain. The Xan group would then be removed during the final deprotection step, often concurrently with the cleavage of the peptide from a solid support resin. nih.gov

Impact of Xanthyl Group on Asparagine Side Chain Protection and Reactivity

The protection of the asparagine side-chain amide is critical to prevent undesirable side reactions during peptide synthesis. One major issue with unprotected asparagine is the dehydration of the side-chain amide to form a nitrile, particularly during the activation step with carbodiimide (B86325) reagents. peptide.comnih.gov The Xanthyl group effectively prevents this dehydration. peptide.com

Furthermore, the use of a side-chain protecting group like Xan can improve the solubility of the asparagine derivative in organic solvents commonly used in peptide synthesis, such as DMF. peptide.comgoogle.comgoogleapis.com This enhanced solubility facilitates more efficient coupling reactions. google.comgoogleapis.com Compared to other asparagine side-chain protecting groups like trityl (Trt), the xanthyl group has been shown to result in purer peptide products in certain model systems. nih.gov

Solution-Phase Synthetic Approaches to this compound

While solid-phase peptide synthesis (SPPS) is widely used, solution-phase synthesis remains a valuable method, particularly for the preparation of protected amino acid derivatives like this compound.

Optimization of Reaction Conditions and Reagents

The synthesis of this compound involves a multi-step process that requires careful optimization of reaction conditions to maximize yield and purity. The initial step is the protection of the α-amino group of D-asparagine with the Z group. This is followed by the introduction of the Xan group to the side-chain amide.

Key parameters for optimization include the choice of solvent, temperature, and catalyst. For the xanthylation step, acidic conditions are required. nih.gov The reaction is often carried out in solvents like dioxane with the presence of an acid catalyst such as HCl. The specific reaction times and temperatures need to be carefully controlled to ensure complete reaction while minimizing side products. The use of activating reagents other than carbodiimides or pre-activation of the amino acid can also be employed to avoid dehydration side reactions. peptide.com

Table 2: Inferred Reaction Conditions for Xanthyl Protection

| Parameter | Value |

| Reagents | Boc-Asn-OH, xanthydrol |

| Solvent | Dioxane, HCl |

Stereochemical Control during Synthesis (D-Configuration)

Maintaining the stereochemical integrity of the D-configuration at the α-carbon is paramount throughout the synthesis of this compound. The use of D-amino acids is strategically important in peptide drug design to enhance stability against enzymatic degradation. jpt.comvulcanchem.com

The starting material for the synthesis is D-asparagine. To avoid racemization (the conversion of the D-enantiomer to a mixture of D and L forms), the reaction conditions, particularly the use of base and temperature, must be carefully managed. The choice of coupling reagents and the reaction mechanism can influence the stereochemical outcome. thieme-connect.com For instance, in peptide coupling reactions, certain additives are used to suppress racemization. While the synthesis of this compound itself does not involve peptide coupling, the principles of maintaining stereochemical purity are equally important. The enzymatic conversion of L-amino acids to their D-counterparts using racemases is a known biological process but is not typically employed in the chemical synthesis of specific D-amino acid derivatives like this compound. nih.govresearchgate.net The stereochemistry of the final product is confirmed using analytical techniques such as optical rotation. chemimpex.com

Solid-Phase Peptide Synthesis (SPPS) Applications of this compound as a Building Block

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. iris-biotech.de The use of protected amino acids like this compound is integral to this process. vulcanchem.com The Z-group on the alpha-amino function and the Xan group on the side-chain amide prevent undesirable reactions during the sequential coupling of amino acids. vulcanchem.com

Incorporation Efficiency and Coupling Strategies

The efficiency of incorporating this compound into a growing peptide chain is influenced by several factors, including the choice of coupling reagents and reaction conditions. The xanthyl (Xan) protecting group on the asparagine side chain is notable for enhancing the solubility of the derivative in organic solvents like dimethylformamide (DMF), which facilitates more efficient coupling in SPPS. However, xanthenyl derivatives can be less soluble under certain conditions, and their active intermediates may crystallize, potentially leading to poor coupling efficiency and clogging of automated synthesizers. google.com

| Coupling Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC, DIC | Commonly used, but can cause dehydration of Asn side chains. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective, especially for hindered couplings. peptide.comsigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HCTU, HATU | Generate highly reactive esters, leading to rapid couplings. sigmaaldrich.com |

Mitigation of Side Reactions, e.g., Dehydration of Asparagine Residues

A significant challenge during the incorporation of asparagine residues in peptide synthesis is the dehydration of the side-chain amide to a nitrile. peptide.comgoogle.com This side reaction is particularly prevalent when using carbodiimide activating reagents. peptide.compeptide.com The xanthyl (Xan) protecting group on the side-chain amide of this compound plays a crucial role in mitigating this issue. peptide.com It effectively shields the amide from the activating agent, thereby preventing nitrile formation. peptide.com

Another common side reaction involving asparagine is the formation of aspartimide, a cyclic imide byproduct. This can occur during repeated exposure to basic conditions, such as the piperidine (B6355638) used for Fmoc group removal in Fmoc-based SPPS. sigmaaldrich.com While the Z-group in this compound is typically used in Boc-based SPPS, the principle of side-chain protection remains critical. The bulky Xan group helps to prevent the intramolecular cyclization that leads to aspartimide formation.

Strategies to further minimize these side reactions include:

Pre-activation: Activating the amino acid derivative before its addition to the resin can reduce the contact time between the activated species and the sensitive asparagine side chain. peptide.com

Alternative Activating Reagents: Utilizing activating reagents other than carbodiimides can also prevent the dehydration side reaction. peptide.com

Chemoenzymatic Synthesis Approaches Utilizing this compound

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis, offering a powerful approach for constructing complex molecules like peptides and glycopeptides. researchgate.netrsc.orgnih.govnih.gov While direct enzymatic incorporation of this compound into a peptide chain is not a standard method, this building block can be a precursor in a chemoenzymatic strategy.

For instance, a peptide backbone could be assembled using chemical methods like SPPS, incorporating this compound. Subsequent enzymatic modifications could then be performed on the synthesized peptide. Enzymes are highly specific and can catalyze reactions at particular sites on a molecule without the need for extensive protecting group strategies, which aligns with green chemistry principles. researchgate.netnovonesis.com This approach is particularly valuable for the synthesis of post-translationally modified peptides, such as glycoproteins. nih.govsigmaaldrich.com

Advanced Synthetic Optimization and Green Chemistry Principles in this compound Production

Modern chemical synthesis places increasing emphasis on sustainability and efficiency. The production and application of this compound are being evaluated through the lens of green chemistry, focusing on aspects like atom economy and the development of more environmentally benign reagents.

Atom Economy and Sustainability in this compound Synthesis

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. cognitoedu.orgsavemyexams.comchemistrystudent.com Reactions with high atom economy generate less waste and are therefore more sustainable. cognitoedu.org

Efforts to improve the sustainability of peptide synthesis involving this compound focus on several of the 12 Principles of Green Chemistry: tradebe.comsheldon.nl

Waste Prevention: Designing syntheses to minimize byproduct formation. tradebe.com

Maximizing Atom Economy: Developing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product. tradebe.comacs.org

Avoiding Chemical Derivatives: Reducing the use of protecting groups where possible, although this is challenging in peptide synthesis. novonesis.comacs.org

Using Safer Solvents: Exploring the use of greener solvents to replace more hazardous ones like DMF. tradebe.comtandfonline.com

Recent research has explored minimal protection strategies in SPPS to improve atom economy by eliminating the need for some side-chain protecting groups. rsc.org While not yet standard for asparagine, this indicates a trend towards more sustainable peptide synthesis.

| Green Chemistry Principle | Application in this compound Context |

| Atom Economy | Inherently low due to protecting groups, but can be optimized through efficient synthetic routes. rsc.orgunistra.fr |

| Waste Prevention | Optimized coupling and deprotection steps to reduce byproducts and excess reagent use. tradebe.com |

| Safer Solvents | Research into replacing traditional solvents like DMF with greener alternatives. tandfonline.com |

| Reduce Derivatives | The Xan group is a necessary derivative to prevent side reactions, but its use aligns with producing a higher purity final product, thus reducing waste from failed sequences. peptide.comsheldon.nl |

Advanced Structural Elucidation and Conformational Analysis of Z D Asn Xan Oh

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic techniques offer a powerful toolkit for probing the subtle conformational details of Z-D-Asn(Xan)-OH in solution, moving beyond simple structural confirmation to a detailed analysis of its dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state conformation of amino acid derivatives. For this compound, 1H and 13C NMR spectra provide not only the basic chemical shifts indicative of the molecular structure but also offer insights into the conformational equilibria through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. nih.govslu.se

The conformational flexibility of the molecule, particularly around the Cα-Cβ and Cβ-Cγ bonds of the asparagine side chain, as well as the orientation of the Z and Xan protecting groups, can be investigated. The relative populations of different rotamers can be inferred from the averaged NMR parameters. escholarship.org For instance, the coupling constants between the α- and β-protons (³Jαβ) can provide information about the dihedral angle χ1.

Table 1: Predicted ¹H NMR Chemical Shifts for the Core D-Asparagine Moiety in this compound

| Proton | Predicted Chemical Shift (ppm) in D₂O |

| Hα | ~4.0 |

| Hβ | ~2.8 - 3.0 |

Note: These are predicted values for the core amino acid and would be subject to significant variation due to the presence of the Z and Xan protecting groups and the solvent used.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is highly sensitive to the local environment of functional groups and can distinguish between different conformational states. researchgate.netresearchgate.netnih.gov In this compound, characteristic vibrational bands for the urethane (B1682113) C=O of the Z-group, the side-chain amide, the carboxylic acid, and the aromatic rings of the Z and Xan groups can be identified.

The frequencies of the amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly informative about the hydrogen-bonding interactions and the local conformation of the peptide backbone mimic. nih.gov Analysis of these bands can reveal the presence of intramolecular hydrogen bonds, which play a crucial role in stabilizing specific conformations. Raman spectroscopy, being particularly sensitive to the vibrations of non-polar moieties, provides complementary information, especially regarding the aromatic rings and the C-S-C linkage if applicable in Xan derivatives. arxiv.org

Table 2: Representative IR and Raman Bands for Protected Asparagine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| N-H Stretch (amide) | 3300 - 3400 | Associated with the side-chain amide and urethane N-H groups. |

| C-H Stretch (aromatic) | 3000 - 3100 | From the Z and Xan protecting groups. |

| C=O Stretch (urethane) | ~1710 | Carbonyl of the benzyloxycarbonyl group. |

| C=O Stretch (carboxylic acid) | ~1730 | Dimerized carboxylic acid C=O stretch. |

| Amide I | ~1680 | Side-chain amide C=O stretch. |

| Amide II | ~1530 | Side-chain N-H bend and C-N stretch. |

Note: These are typical ranges and the exact positions can vary depending on the specific molecular environment and intermolecular interactions.

Chiroptical Spectroscopy (ECD, VCD) for Absolute Configuration and Conformational Preferences of D-Asparagine Derivatives

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are uniquely suited for studying chiral molecules like this compound. researchgate.netrsc.org ECD, which measures the differential absorption of left and right circularly polarized light in the UV-Vis region, is sensitive to the electronic transitions of the aromatic chromophores in the Z and Xan groups. The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the chiral center and the spatial arrangement of the chromophores, thus providing information on the preferred solution-state conformation. rsc.org

VCD, the infrared analogue of ECD, provides stereochemical information from the vibrational transitions of the molecule. wikipedia.orgmdpi.com It is particularly powerful for determining the absolute configuration and for studying the conformational landscape of molecules in solution. chemrxiv.orgrsc.orgcas.cz The VCD signals of the amide and carbonyl stretching modes are sensitive to the formation of stable secondary structures, such as β-turns, which can be promoted by the protecting groups. Theoretical calculations are often used in conjunction with experimental VCD to assign the absolute configuration and to identify the dominant conformers. researchgate.net

X-ray Crystallographic Analysis of this compound and its Oligomers

While solution-state studies reveal the dynamic nature of this compound, X-ray crystallography provides a static, high-resolution picture of the molecule's structure in the solid state, including the precise arrangement of atoms and the nature of intermolecular interactions that dictate the crystal packing.

Crystal Structure Determination and Intermolecular Interactions

The determination of the crystal structure of this compound would reveal the exact bond lengths, bond angles, and torsion angles, providing a definitive view of its solid-state conformation. Of particular interest would be the planarity of the peptide bond-like urethane group and the conformation of the asparagine side chain.

Intermolecular interactions, primarily hydrogen bonds, play a crucial role in the crystal packing of amino acid derivatives. aip.orgcsic.es In the case of this compound, the carboxylic acid moiety is expected to form strong hydrogen bonds, potentially leading to the formation of dimers. The side-chain amide can also act as both a hydrogen bond donor and acceptor. The bulky Z and Xan groups will also influence the packing through van der Waals interactions and potential π-π stacking of the aromatic rings. Studies on related N-protected asparagine derivatives have shown the formation of helical self-assemblies and bilayer structures driven by a network of hydrogen bonds. rsc.orgrsc.org

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Dimer formation |

| Hydrogen Bond | Side-chain N-H | Side-chain C=O or Carboxyl C=O | Formation of chains or sheets |

| Hydrogen Bond | Urethane N-H | Urethane C=O or Carboxyl C=O | Stabilizing molecular conformation |

| π-π Stacking | Aromatic ring of Z or Xan | Aromatic ring of Z or Xan | Contribution to crystal stability |

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules and can have significant implications for the physical properties of a material. pnas.orgscielo.org.mxmdpi.com Different polymorphs of this compound would exhibit distinct crystal packing arrangements, resulting from variations in the network of intermolecular interactions. This can lead to differences in properties such as melting point, solubility, and stability. The crystallization conditions, such as the solvent and temperature, can influence which polymorphic form is obtained. The study of polymorphism in this compound would be crucial for ensuring the reproducibility of its solid-state properties.

Conformational Dynamics and Flexibility of the this compound Moiety

The conformational landscape of this compound is a complex interplay of its constituent parts: the D-asparagine core, the N-terminal benzyloxycarbonyl (Z) protecting group, and the side-chain xanthyl (Xan) protecting group. The dynamics of this molecule are crucial for understanding its reactivity and interactions in various chemical environments, particularly in peptide synthesis.

Analysis of Torsion Angles and Rotational Barriers

For this compound, the key rotatable bonds and their corresponding torsion angles are:

Φ (phi): C-N-Cα-C'

Ψ (psi): N-Cα-C'-O

χ1 (chi1): N-Cα-Cβ-Cγ

χ2 (chi2): Cα-Cβ-Cγ-Nδ2

The rotation around these bonds is not entirely free but is hindered by energy barriers known as rotational barriers. These barriers arise from steric hindrance, electrostatic interactions, and quantum mechanical effects between adjacent atoms and chemical groups. nih.gov For instance, the bulky Z and Xan groups impose significant steric constraints, which in turn influence the preferred ranges for these torsion angles and increase the energy barriers for rotation.

While specific experimentally determined rotational barrier energies for this compound are not extensively documented in publicly available literature, the analysis of related peptide structures allows for an estimation of preferred conformational spaces. vt.edu Molecular dynamics simulations and quantum mechanical calculations are modern computational tools used to predict these values and map the potential energy surface of the molecule as a function of its dihedral angles. researchgate.netmdpi.com

Table 1: Key Torsion Angles in this compound and Their General Description

| Torsion Angle | Atoms Defining the Angle | Description | Expected Influence of Protecting Groups |

|---|---|---|---|

| Φ (phi) | C-N-Cα-C' | Rotation around the N-Cα bond of the backbone. | Highly restricted by the steric bulk of the Z-group. |

| Ψ (psi) | N-Cα-C'-O | Rotation around the Cα-C' bond of the backbone. | Influenced by both the Z-group and the side-chain Xan group. |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Rotation around the Cα-Cβ bond of the side chain. | Severely restricted due to the large size of the Xan group attached to the side-chain amide. |

| χ2 (chi2) | Cα-Cβ-Cγ-Nδ2 | Rotation around the Cβ-Cγ bond of the side chain. | Significantly influenced by the planarity and size of the xanthyl moiety. |

Influence of Protecting Groups (Z and Xan) on Molecular Conformation

Protecting groups are essential in peptide chemistry to prevent unwanted side reactions, but they also exert a profound influence on the conformation of the amino acid derivative. researchgate.netresearchgate.net In this compound, both the Z and Xan groups are large, sterically demanding moieties that significantly constrain the molecule's conformational freedom.

The Z (Benzyloxycarbonyl) Group: Attached to the N-terminus, the Z-group is known to favor a more extended peptide backbone conformation. oup.com Its planar phenyl ring and urethane linkage restrict the rotation around the φ angle and can participate in non-covalent interactions, further stabilizing certain conformations. The use of Z or the similar Boc (tert-butyloxycarbonyl) group is a standard strategy in solution-phase peptide synthesis. bachem.com

The Xan (Xanthyl) Group: The xanthyl group is employed to protect the side-chain amide of asparagine. Its primary chemical purpose is to prevent the dehydration of the amide to a nitrile group during the activation of the carboxyl group for peptide bond formation. peptide.com Structurally, the Xan group is exceptionally bulky, consisting of a tricyclic system. This size dramatically limits the rotational freedom of the asparagine side chain (χ angles), effectively locking it into a more rigid conformation. This rigidity can, in turn, influence the local backbone conformation. The improved solubility conferred by the Xan group is also a notable advantage in synthesis. peptide.com

Table 2: Properties and Conformational Impact of Protecting Groups in this compound

| Protecting Group | Location | Key Structural Features | Primary Conformational Effect |

|---|---|---|---|

| Z (Benzyloxycarbonyl) | α-Amino Group | Aromatic benzyl (B1604629) ring, planar urethane bond. | Restricts φ torsion angle; promotes extended backbone structures. |

| Xan (Xanthyl) | Side-Chain Amide | Large, rigid tricyclic aromatic system. | Severely restricts side-chain χ angles; reduces overall molecular flexibility. |

Role of Asn Side Chain in Hydrogen Bonding Networks and Overall Structure

In unprotected peptides and proteins, the asparagine side chain is a versatile participant in hydrogen bonding. nih.gov Its terminal amide group contains both a hydrogen bond donor (-NH₂) and an acceptor (C=O), allowing it to form intricate networks that stabilize secondary structures like turns and sheets. duke.eduresearchgate.net Asparagine is frequently found in "Asx-turns," a common structural motif where the side-chain carbonyl oxygen forms a hydrogen bond with a backbone amide proton of a nearby residue. duke.educore.ac.ukrsc.org

In this compound, the side-chain amide is protected by the bulky xanthyl group. This protection fundamentally alters its hydrogen-bonding capabilities. The primary amide's ability to act as a hydrogen bond donor and acceptor is blocked. Consequently, the typical Asx-turn motifs stabilized by the asparagine side chain cannot form.

Table 3: Comparison of Hydrogen Bonding Potential

| Moiety | Potential H-Bond Donor Sites | Potential H-Bond Acceptor Sites | Impact on Structure |

|---|---|---|---|

| Unprotected Asn Side Chain | -NH₂ group | Carbonyl oxygen (C=O) | Can stabilize specific turn motifs (e.g., Asx-turns) and participate in β-sheet structures. nih.govduke.edu |

| Xan-Protected Asn Side Chain | None (amide NH₂ is blocked) | Ether oxygen in the xanthyl ring. | Prevents canonical Asn-mediated H-bonds; introduces potential for new interactions via the Xan group itself. |

Computational Chemistry and Molecular Modeling of Z D Asn Xan Oh Systems

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Stability and Dynamics of Protected Amino Acid Residues

The stability and conformational dynamics of protected amino acid residues are critical determinants of their behavior in synthetic and biological environments. For a compound like Z-D-Asn(Xan)-OH, computational methods, particularly molecular dynamics (MD) simulations, provide profound insights into its structural behavior.

MD simulations on peptides containing asparagine (Asn) have revealed that the side chain is highly dynamic, capable of exchanging between different conformations, including those involving hydrogen-bonded pairings, on a picosecond to nanosecond timescale. acs.orgnih.gov This inherent flexibility is influenced by the presence of protecting groups. The bulky Benzyloxycarbonyl (Z) group at the N-terminus and the Xanthenyl (Xan) group on the side-chain amide impose significant steric constraints that modulate the accessible conformational space of the D-Asparagine residue.

Computational studies exploring the contribution of Asn residues to peptide stability have shown that side-chain interactions are crucial. In one simulation, the loss of stabilizing hydrogen bonds involving an Asn side chain led to the destabilization of both local β-turn structures and distal helical regions within a peptide. acs.org This corresponds to a significant free energy change, with amide exchange protection factors indicating a stability contribution of around 1.5 kcal/mol from the Asn side-chain interactions alone. acs.org For this compound, the Xan group's primary role is to prevent unwanted side reactions, but its presence also influences the local dynamics by restricting the rotation of the side-chain dihedral angles (χ1 and χ2). acs.org

MD simulations can quantify the conformational preferences and the energy landscapes of such protected residues. The stability of a given conformation is assessed by its persistence over the simulation time and its relative potential energy. The Z-group is known for conferring high stability to the protected amino acid, making it resistant to a broad range of reaction conditions, including mild acids and bases. wiley-vch.de This stability is a key reason for its continued use in peptide synthesis.

The following table summarizes typical parameters analyzed in MD simulations to characterize the dynamics of protected amino acid residues.

| Parameter | Description | Relevance to this compound |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the overall structural stability. A low RMSD suggests a stable conformation. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the molecule. High RMSF in the side chain indicates dynamic behavior. |

| Dihedral Angles (φ, ψ, χ) | Describes the rotation around key backbone and side-chain bonds. | Defines the conformational state. The Z and Xan groups restrict the allowed ranges for these angles. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of intramolecular and intermolecular hydrogen bonds. | Reveals key interactions that stabilize specific conformations of the protected asparagine. |

| Potential Energy | The total energy of the system calculated by the force field. | Lower potential energy generally corresponds to a more stable molecular conformation. |

These computational analyses provide a detailed, atomistic view of how the Z and Xan protecting groups modulate the inherent dynamics and stability of the D-asparagine residue.

In Silico Mechanistic Studies Related to this compound Chemistry

In silico mechanistic studies, employing quantum mechanics (QM) and hybrid QM/Molecular Mechanics (QM/MM) methods, are indispensable for elucidating the complex reaction pathways involved in the chemistry of protected amino acids like this compound. researchgate.netohio-state.edunumberanalytics.com These computational approaches allow for the detailed investigation of bond-forming and bond-breaking events that are often inaccessible to direct experimental observation.

Computational Investigations of Protecting Group Cleavage Pathways

The removal of the Z and Xan protecting groups is a critical step in peptide synthesis. Computational chemistry provides a powerful lens to examine the mechanisms of these deprotection reactions.

Z-Group (Benzyloxycarbonyl) Cleavage: The most common method for Z-group removal is catalytic hydrogenolysis. Computational studies using Density Functional Theory (DFT) can model this process. The mechanism involves the adsorption of the molecule onto a catalyst surface (e.g., Palladium on Carbon), followed by the oxidative addition of Pd into the benzyl-oxygen bond, and subsequent hydrogenolysis to release toluene, carbon dioxide, and the free amine. DFT calculations can determine the activation energies for each step, identifying the rate-determining step and optimizing reaction conditions. nih.gov Alternatively, acid-mediated cleavage (e.g., with HBr in acetic acid) can be modeled to show the protonation of the carbamate (B1207046) oxygen, followed by the cleavage of the benzyl-oxygen bond to form a stable benzyl (B1604629) cation. organic-chemistry.org

Xan-Group (Xanthenyl) Cleavage: The Xan group is highly acid-labile and is typically removed using trifluoroacetic acid (TFA). ug.edu.pl Computational modeling of this SN1-type reaction involves several key steps. First, the ether oxygen of the xanthenyl group is protonated by the acid. This is followed by the cleavage of the C-N bond, leading to the formation of a highly stable, resonance-stabilized xanthenyl cation and the unprotected asparagine side-chain amide. The high stability of this carbocation is the reason for the group's acid sensitivity. DFT calculations can precisely compute the energy barrier for this cleavage, which is significantly lower than for less labile groups. nih.gov These calculations reveal that the reaction proceeds through a transition state where the C-N bond is partially broken, and the positive charge is delocalized across the xanthenyl ring system.

A comparative computational study on the deprotection of various sulfonamide protecting groups calculated activation barriers (ΔG‡) for their cleavage, demonstrating how DFT can distinguish between reactive and non-reactive groups under specific conditions. For example, calculated barriers of over 30 kcal/mol indicated inactivity, which aligned with experimental observations. nih.gov

Modeling of Reaction Intermediates and Transition States

The power of QM and QM/MM methods lies in their ability to characterize the geometry and energetics of fleeting reaction intermediates and high-energy transition states. acs.orgnih.gov

For the acid-catalyzed cleavage of the Xan group from the asparagine side chain, computational models can provide precise structural data for the key species involved.

Reaction Intermediates: The primary intermediate in the Xan cleavage is the protonated precursor, where a proton from TFA is associated with the amide nitrogen or, more likely, the carbonyl oxygen of the side chain. The most significant intermediate, however, is the xanthenyl carbocation formed after the C-N bond breaks. Computational models can calculate its charge distribution and geometry, confirming its high degree of stabilization through resonance, which is the driving force for its facile formation. researchgate.net

Transition States (TS): The transition state for the C-N bond cleavage is the energetic peak along the reaction coordinate. QM calculations can optimize the geometry of this TS, providing data on critical bond lengths and angles. For instance, in a related deamidation reaction that proceeds through a cyclic intermediate, the transition state for the ring-closure involves an N-Cγ distance of approximately 3.0 Å. tandfonline.com For Xan cleavage, the TS would feature an elongated C-N bond and a developing positive charge on the xanthenyl moiety. The calculated activation energy (the energy difference between the reactant and the transition state) is a key predictor of the reaction rate.

The table below illustrates the type of data generated from QM calculations for a hypothetical acid-catalyzed deprotection step.

| Species | Parameter | Calculated Value (Illustrative) | Significance |

| Reactant | C-N Bond Length | 1.45 Å | Ground state geometry |

| Transition State | C-N Bond Length | 2.15 Å | Bond is partially broken |

| Transition State | N-C-O Angle | 115° | Change in hybridization at the carbon center |

| Transition State | Relative Energy (ΔG‡) | +15 kcal/mol | Activation barrier, determines reaction rate |

| Product (Xan Cation) | Charge on C9 | +0.85 e | Shows charge localization on the benzylic carbon |

These detailed models allow chemists to understand not just if a reaction occurs, but how it occurs at a fundamental electronic level.

Prediction of Stereoisomer Distribution and Thermodynamic Stability

The use of a D-amino acid introduces stereochemical complexity. This compound has multiple chiral centers, leading to the possibility of diastereomers, especially if any racemization occurs during synthesis or deprotection. Computational methods are highly effective at predicting the thermodynamic stability of different stereoisomers. nih.govacs.org

The relative stability of stereoisomers can be determined by calculating their Gibbs free energy (ΔG) using DFT or other high-level ab initio methods, often including a solvent model to simulate solution-phase conditions. westmont.edusmith.edu The isomer with the lowest calculated free energy is predicted to be the most thermodynamically stable and, therefore, the most abundant at equilibrium.

Studies comparing L-amino acids with their D-amino acid counterparts in peptides have shown that the incorporation of D-amino acids can confer enhanced stability against proteolysis and can stabilize specific secondary structures like β-turns. acs.orgacs.orgnih.gov However, the relative stability of diastereomers depends on subtle differences in non-covalent intramolecular interactions, such as hydrogen bonds and steric repulsion, which can be accurately quantified by computational models. smith.edu For example, a computational study on diastereomeric dipeptides found that heterochirality (e.g., L-D sequences) could increase hydrophobicity and lead to more stable self-assembled structures compared to homochiral (L-L) sequences. researchgate.net

The thermodynamic stability difference (ΔΔG) between two stereoisomers can be used to predict their equilibrium ratio.

| Stereoisomer Comparison | Calculated ΔΔG (kcal/mol) | Predicted Equilibrium Ratio at 298 K |

| Diastereomer A vs. Diastereomer B | -1.4 | ~10:1 |

| Diastereomer A vs. Diastereomer C | -0.5 | ~2.3:1 |

| Diastereomer A vs. Diastereomer D | +0.2 | ~0.7:1 (D is more stable) |

Note: These are illustrative values. A negative ΔΔG indicates that the first isomer is more stable.

By analyzing the optimized 3D structures of each stereoisomer, chemists can attribute stability differences to specific structural features, such as the ability of one isomer to form a favorable intramolecular hydrogen bond that is sterically prohibited in another. westmont.edu This predictive capability is crucial for designing synthetic routes that minimize the formation of undesirable isomers and for understanding the structural and functional consequences of stereochemistry in peptides.

Role in Advanced Peptide Chemistry and Peptidomimetics Design

Z-D-Asn(Xan)-OH as a Chiral Building Block in Advanced Molecular Scaffolds

This compound is a strategically protected form of D-asparagine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the side-chain amide is protected by a xanthyl (Xan) group. This configuration makes it a valuable chiral building block for constructing advanced molecular scaffolds, particularly in the field of peptidomimetics. upc.edu Peptidomimetics are compounds designed to imitate natural peptides but often possess enhanced stability, bioavailability, or receptor affinity. wjarr.com The incorporation of non-natural building blocks like this compound is a key strategy in peptidomimetic design, allowing for the creation of novel therapeutic candidates with improved pharmacological properties. vulcanchem.commdpi.com

| Feature | All L-Amino Acid Peptides | D-Amino Acid Containing Peptidomimetics |

|---|---|---|

| Stereochemistry | Homogenous (L-configuration) | Heterogenous (contains one or more D-amino acids) |

| Proteolytic Stability | Generally low; susceptible to degradation by proteases. nih.gov | High; resistant to most endogenous proteases. nih.gov |

| Conformation | Adopts naturally occurring secondary structures (e.g., alpha-helices, beta-sheets). | Can adopt unique, constrained conformations and turn structures. cam.ac.uknih.gov |

| Natural Occurrence | Abundant in all living organisms. | Rare in nature; primarily found in bacteria and used in synthetic designs. nih.gov |

A key goal in modern drug design is to create molecules with well-defined three-dimensional shapes to ensure selective binding to biological targets. Constrained peptidomimetics achieve this by limiting the conformational flexibility of the peptide backbone. mdpi.com Incorporating this compound is a strategy used to introduce such constraints. The D-amino acid helps to lock the peptide into a specific bioactive conformation, which can enhance its binding affinity and selectivity for a target receptor or enzyme. upc.edunih.gov The process involves the systematic synthesis of peptide analogs containing these modified amino acids to identify structures with optimal biological activity. wjarr.com The use of protecting groups like the Z-group and the xanthyl group is essential for the controlled, stepwise synthesis of these complex molecules, preventing unwanted side reactions. peptide.comresearchgate.net

In the chemical process of building peptides, known as solid-phase peptide synthesis (SPPS), one of the practical challenges is the poor solubility of the growing peptide chain. The asparagine residue, in particular, can be problematic. The use of a xanthyl (Xan) protecting group on the side-chain amide of asparagine has been shown to significantly improve the solubility of the amino acid derivative. peptide.com This enhanced solubility facilitates more efficient and reliable coupling reactions during synthesis. researchgate.netpeptide.com While the xanthyl group is primarily used in Boc-based synthesis protocols, its ability to prevent dehydration of the amide side chain during activation steps is also a critical advantage, leading to higher quality and yield of the final peptide. peptide.comnih.govpeptide.com

Design of Constrained Peptidomimetics Incorporating this compound

Functionalizing Peptidomimetics through Side-Chain Modification

Beyond influencing the backbone structure, the side chains of amino acids offer opportunities for functionalization to fine-tune a molecule's properties. The asparagine side chain, once the xanthyl protecting group is removed, provides a primary amide that can serve as a chemical handle. This allows for the attachment of other molecular groups, such as reporter tags for imaging, or specific chemical moieties designed to enhance the interaction with a biological target. This strategy of side-chain modification is a powerful tool for developing multifunctional peptidomimetics.

Cyclization is a widely used strategy to create highly stable and conformationally rigid peptidomimetics. mdpi.com this compound can be incorporated into a linear peptide sequence, which is then chemically joined from end-to-end (head-to-tail) or through its side chains to form a ring structure. thieme-connect.deholublab.com The inclusion of a D-amino acid can promote the formation of a specific turn in the peptide's structure, which often facilitates a more efficient cyclization reaction. nih.gov The asparagine residue itself can be a key part of the cyclization process. For instance, studies have shown that the N-terminal amino group of a peptide can form a cyclic structure with a neighboring asparagine residue under specific conditions. nih.gov This integration into a cyclic framework further reduces the molecule's flexibility, often leading to increased potency and selectivity. thieme-connect.de

| Cyclization Type | Description | Key Feature |

|---|---|---|

| Head-to-Tail | The N-terminal amine is linked to the C-terminal carboxylic acid, forming a continuous peptide backbone loop. thieme-connect.de | Creates a simple, robust macrocycle. |

| Side-Chain-to-Side-Chain | The side chains of two different amino acid residues within the peptide are covalently linked. thieme-connect.de | Allows for the creation of bicyclic or more complex topologies. |

| Head-to-Side-Chain | The N-terminus is linked to the side chain of an amino acid like aspartic acid, glutamic acid, or lysine. | Introduces a branch point within the cyclic structure. |

| Side-Chain-to-Tail | The side chain of an internal amino acid is linked to the C-terminus of the peptide. | Often used to create lactam-bridged cycles. |

While the xanthyl group is primarily employed as a protecting group, its core structure, xanthone (B1684191), is recognized as a "privileged scaffold" in medicinal chemistry due to its association with a wide range of biological activities. researchgate.net Researchers have extensively explored the synthesis of xanthone and xanthene derivatives, modifying the core structure with different chemical groups to create compounds with potential applications, such as anticancer agents. researchgate.netscielo.org.mx

Integration of this compound into Cyclized Peptide Frameworks

Theoretical Considerations for Peptidomimetic Stability and Conformation

Peptidomimetics are molecules designed to replicate the function of natural peptides but are engineered to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. uminho.ptnih.gov The rational design of these molecules relies heavily on a deep understanding of how specific chemical modifications influence their three-dimensional structure and resistance to enzymatic breakdown. mdpi.comajprd.com The use of non-canonical amino acids, like the D-asparagine core of this compound, is a cornerstone of this design process. uminho.ptnih.gov

Rational Design Principles for Enhanced Enzymatic Stability

A primary goal in peptidomimetic design is to create molecules that can withstand the harsh enzymatic environment of the body. Natural peptides, composed of L-amino acids, are readily degraded by proteases, which significantly shortens their therapeutic window. lifetein.comnih.gov The use of this compound in synthesis directly addresses this challenge through several key principles.

The most significant contribution of this compound is the introduction of a D-amino acid into the peptide sequence. lifetein.comjpt.com Proteolytic enzymes are highly stereospecific, meaning their active sites are configured to recognize and cleave peptide bonds between L-amino acids. lifetein.comcdnsciencepub.com By incorporating a D-asparagine residue, the resulting peptide backbone is altered in a way that sterically hinders the enzyme's ability to bind and catalyze hydrolysis. lifetein.comnih.govjpt.com This resistance to enzymatic degradation dramatically increases the peptide's in vivo half-life. lifetein.comjpt.com

While the Z (benzyloxycarbonyl) and Xan (xanthyl) moieties are protecting groups that are removed during the final stages of synthesis, their role is integral to the rational design process. chemimpex.compeptide.com The Z-group provides robust protection for the α-amino group during coupling reactions, preventing unwanted polymerization. researchgate.net The bulky xanthyl group serves a dual purpose: it enhances the solubility of the asparagine derivative and, crucially, prevents the dehydration of the asparagine side-chain amide during activation, a common and problematic side reaction. peptide.com By ensuring the precise and correct incorporation of the D-asparagine residue, these protecting groups are essential for the successful synthesis of the target peptidomimetic.

Table 1: Rational Design Principles for Stability Using this compound

| Design Principle | Role of this compound Component | Outcome for Final Peptidomimetic |

|---|---|---|

| Stereochemical Hindrance | The D-asparagine core introduces a non-natural stereocenter into the peptide backbone. | Enhanced resistance to degradation by proteases, leading to a longer biological half-life. lifetein.comnih.gov |

| Synthetic Integrity | The Z-group protects the α-amino function during synthesis, ensuring controlled peptide bond formation. researchgate.net | Guarantees the fidelity of the designed peptide sequence. |

| Side-Chain Protection | The Xanthyl (Xan) group shields the side-chain amide of asparagine. peptide.com | Prevents dehydration and other side reactions during the coupling step, ensuring the structural integrity of the Asn residue in the final molecule. peptide.com |

Modulation of Secondary and Tertiary Structures in Peptidomimetics

The biological function of a peptide is intrinsically linked to its three-dimensional conformation. uminho.ptpnas.org Peptidomimetics are often designed to adopt and maintain a specific secondary structure (e.g., α-helix, β-turn) or tertiary fold that is required for binding to a biological target. rsc.orgacs.org The incorporation of non-canonical amino acids, facilitated by reagents like this compound, is a powerful tool for controlling and stabilizing these structures. nih.govrsc.org

The introduction of a D-amino acid can have a profound impact on the peptide's conformational landscape. nih.gov Depending on its position within the sequence, a D-residue can act as a "helix breaker," disrupting α-helical structures where they are not desired, or it can be used to nucleate specific types of turns, such as β-turns. mdpi.comresearchgate.netnih.gov These turns are critical structural motifs in many biologically active peptides. By strategically placing a D-asparagine residue, chemists can force a peptide chain to fold into a predetermined, rigid conformation, which can enhance binding affinity and selectivity for its target. rsc.orgrsc.org

Furthermore, the asparagine side chain itself plays a significant role in stabilizing local structure through hydrogen bonding. nih.govacs.org The amide group (-C(=O)-NH2) in the Asn side chain can form hydrogen bonds with the peptide backbone, helping to lock in specific folds like β-turns. nih.govacs.org Gas-phase studies on asparagine-containing peptides show that the Asn side chain can form stabilizing bridges with the peptide backbone, predisposing the sequence to form structures such as inverse γ-turns and type I β-turns. nih.govacs.org By using this compound to place a D-Asn residue at a specific point, designers can leverage both the backbone-modifying effects of the D-enantiomer and the inherent hydrogen-bonding capacity of the asparagine side chain to precisely engineer the final peptidomimetic structure.

Table 2: Influence of D-Amino Acid Incorporation on Peptide Secondary Structure

| Secondary Structure | Effect of D-Amino Acid Incorporation | Rationale |

|---|---|---|

| α-Helix | Generally disruptive, but can be used to cap the C-terminus. | The opposite chirality disrupts the regular pattern of φ/ψ backbone angles required for a stable right-handed α-helix. mdpi.com |

| β-Turn | Can induce and stabilize specific turn types (e.g., Type I' or II'). | A D-amino acid at the i+1 or i+2 position of a turn can adopt the necessary dihedral angles for turn formation more readily than an L-amino acid. |

| β-Sheet | Can disrupt or introduce a "kink" in a β-strand. | The altered side-chain orientation disrupts the regular hydrogen bonding pattern between adjacent strands. nih.gov |

| Irregular/Loop Structures | Introduces conformational constraints, reducing flexibility. | Restricts the available conformational space, leading to a more ordered and rigid loop structure. rsc.orgrsc.org |

Mechanistic Investigations of Biochemical Interactions of Asparagine Derivatives Non Clinical

Enzyme-Substrate Mimicry and Binding Mechanism Studies

The specific structure of asparagine and its derivatives allows them to serve as mimics of natural substrates, facilitating detailed studies of enzyme binding and catalysis. rsc.org The introduction of protecting groups, such as the Benzyloxycarbonyl (Z) group at the N-terminus and the Xanthyl (Xan) group on the side-chain amide, as seen in Z-D-Asn(Xan)-OH, creates molecules that can interact with enzyme active sites without being processed. chemimpex.com This allows them to function as inhibitors or probes to study binding mechanics. chemimpex.comnih.gov

The binding of asparagine to an enzyme active site is a highly specific process governed by a network of polar interactions. acs.org In enzymes like human L-asparaginase, the substrate's α-carboxylic group typically forms a salt bridge with a positively charged residue, such as arginine, while the amino group is stabilized by interactions with other residues like aspartate. acs.org The side-chain amide of asparagine is also crucial for positioning the substrate correctly within the active site through hydrogen bonds. acs.org

In asparaginyl-tRNA synthetase, the enzyme responsible for attaching asparagine to its cognate tRNA, the side-chain amide group forms critical hydrogen bonds with residues like glutamic acid, which is essential for discriminating against the structurally similar aspartic acid. embopress.org The modification of asparagine, for instance by introducing bulky protecting groups like in this compound, can physically block the catalytic machinery or alter the electronic environment, thereby inhibiting the enzyme and allowing for the study of the binding pocket's architecture. chemimpex.com

| Enzyme | Key Interacting Residues in Active Site | Type of Interaction with Asparagine Substrate |

| Human Asparaginase (hASNaseIII) | Arg196, Asp199, Gly220, Thr219 | Bidentate salt bridge, Hydrogen bonding |

| Asparaginyl-tRNA Synthetase | Arg368, Glu225 | Hydrogen bonding with side-chain amide and carbonyl |

| Asparagine Synthetase (ASNS) | Arg49, Asn74, Glu76, Asp98 (in glutaminase (B10826351) domain) | Hydrogen bonds with glutamine substrate |

| Yeast Alcohol Dehydrogenase | Trp-54, Trp-92, Met-270 | Hydrophobic cavity for substrate accommodation |

This table summarizes key amino acid residues involved in the binding of asparagine or related substrates within the active sites of various enzymes, as identified in structural and mechanistic studies. acs.orgembopress.orgnih.govnih.gov

Asparagine plays a direct role in catalysis in certain enzyme families. In many cysteine proteases, such as papain, asparagine is a key component of the Cys-His-Asn catalytic triad. researchgate.netebi.ac.uknih.gov In this arrangement, the side-chain amide of asparagine forms a crucial hydrogen bond with the imidazole (B134444) ring of the histidine residue. researchgate.net This interaction serves to correctly orient the histidine, which in turn acts as a general base to deprotonate the cysteine thiol, activating it for nucleophilic attack on the substrate. researchgate.netvaia.com Mutation of this conserved asparagine to residues that cannot provide this specific hydrogen bond, such as alanine (B10760859), can lead to a dramatic decrease in catalytic activity. researchgate.netnih.gov For example, replacing Asn175 in papain with alanine reduces the catalytic efficiency by a factor of 150. nih.gov

| Protein/Enzyme Family | Role of Asparagine | Consequence of Mutation/Disruption |

| Cysteine Proteases (e.g., Papain) | Part of Cys-His-Asn catalytic triad; orients catalytic Histidine | Drastic reduction in catalytic activity (e.g., 150-fold for Asn175Ala mutant) |

| Outer Membrane Phospholipase A (OMPLA) | Stabilizes the correct tautomeric form of the catalytic Histidine | 20-fold reduction in rate for Asn156Ala mutant |

| Leucine-Rich Repeat (LRR) Proteins | Forms stabilizing "asparagine ladders" via H-bonding with backbone | Loss of structural stability and cooperativity |

| Microbial Ribonucleases | Anchors a surface loop via intramolecular hydrogen bonds | Decrease in conformational stability (1.8-2.7 kcal/mol) |

This table illustrates the functional and structural importance of asparagine residues in different protein contexts and the significant negative impact of their removal or replacement. nih.govnih.govacs.orgnih.gov

Interaction of Asparagine Derivatives with Enzyme Active Sites

Asparagine Isomerization and Deamidation Processes in Biomolecules

Asparagine residues are susceptible to spontaneous, non-enzymatic degradation through deamidation and isomerization. nih.govnih.gov These chemical modifications are a major pathway for protein damage, particularly in long-lived proteins, and can significantly alter protein structure and function. researchgate.net

The primary pathway for the non-enzymatic degradation of asparagine begins with a nucleophilic attack by the backbone nitrogen atom of the C-terminally adjacent amino acid on the side-chain carbonyl carbon of the asparagine. tandfonline.complos.orgplos.org This intramolecular reaction forms a five-membered succinimide (B58015) (cyclic imide) intermediate. mtoz-biolabs.comresearchgate.net This intermediate is relatively unstable and undergoes hydrolysis at one of its two carbonyl groups. plos.org

Hydrolysis of the succinimide ring yields two main products: normal L-aspartic acid (Asp) and the isomeric L-isoaspartic acid (isoAsp), where the peptide bond involves the side-chain carboxyl group instead of the alpha-carboxyl group. mtoz-biolabs.comresearchgate.net The formation of isoAsp is often favored, with a typical ratio of approximately 3:1 (isoAsp:Asp). researchgate.net The rate of this degradation cascade is highly dependent on several factors, including pH (accelerated in alkaline conditions), temperature, and the primary sequence. plos.orgmtoz-biolabs.com The residue following the asparagine (the n+1 position) has a particularly strong influence; small, flexible residues like glycine (B1666218) dramatically increase the rate of succinimide formation, whereas bulky residues create steric hindrance that slows the reaction. researchgate.netacs.org

| Flanking Residue (Asn-Xxx) | Relative Deamidation Rate / Half-life | Rationale |

| Asn-Gly | Very Fast (t½ ≈ 1.4 days) | Lack of steric hindrance from the small glycine side chain allows for easy formation of the succinimide intermediate. |

| Asn-Ser | Fast | The small, polar side chain of serine offers little steric hindrance. |

| Asn-Ala | Moderate | The small methyl group of alanine provides minimal steric hindrance. |

| Asn-Leu | Slow (33-fold slower than Asn-Gly) | The bulky leucine (B10760876) side chain sterically hinders the nucleophilic attack required for ring formation. |

| Asn-Pro | Slow (50-fold slower than Asn-Gly) | The rigid ring structure of proline restricts the backbone flexibility needed for the cyclization reaction. |

This table presents the significant influence of the C-terminal neighboring residue on the rate of asparagine deamidation, based on studies of model peptides at physiological pH and temperature. nih.govresearchgate.net

The conversion of an asparagine residue to an isoaspartyl residue has profound structural consequences. The formation of the isoAsp linkage introduces an extra methylene (B1212753) (-CH2-) group into the polypeptide backbone, effectively creating a "kink" or bend in the chain. nih.govnih.gov This disruption of the normal peptide backbone geometry can lead to significant local and global changes in protein conformation.

For example, studies on hen egg white lysozyme (B549824) showed that the substitution of an aspartate with an isoaspartate residue caused a backbone deflection of nearly 90 degrees from the native structure. nih.gov In another case, the isomerization of an asparagine residue within an α-helix of RNase resulted in the formation of a protruding U-shaped loop. nih.gov These structural perturbations can disrupt critical interactions, alter protein solubility, and expose hydrophobic regions, often leading to protein aggregation and loss of biological activity. nih.govnih.gov Isomerization at a crucial salt bridge in αB-crystallin, for instance, disrupts a vital interaction necessary for proper oligomeric assembly. nih.gov

Mechanistic Pathways of Non-Enzymatic Degradation of Asparagine Residues

Interactions with Model Biological Systems: Theoretical and In Vitro Studies

The interaction of asparagine derivatives with biological systems is explored through a combination of theoretical modeling and in vitro experiments. Protected amino acids like this compound are valuable tools in these studies, serving as probes for enzyme activity and protein interactions. chemimpex.com

Theoretical studies, using methods such as Density Functional Theory (DFT), provide insights into the electrostatic properties of asparagine, helping to explain its behavior in the complex hydrogen-bonding networks found in proteins. researchgate.net Computational models can also predict the propensity of specific asparagine residues to undergo deamidation by analyzing factors like solvent accessibility and local conformational flexibility. nih.govplos.org

In vitro studies often employ asparagine derivatives to understand their biological effects. For example, asparagine-naphthoquinone derivatives have been synthesized and tested for their antitumorigenic activity against cervical and breast cancer cell lines, with some compounds showing significant inhibition of cell proliferation. mdpi.com Other studies have used in vitro systems to demonstrate that the availability of asparagine can be crucial for the activation and proliferation of T-cells, highlighting its role in immune responses. mdpi.com Furthermore, in vitro experiments have shown that enhanced expression of asparagine synthetase (ASNS), the enzyme that produces asparagine, promotes the growth and migration of esophageal cancer cells, particularly under nutrient-deprived conditions. medsci.org These studies underscore the importance of asparagine metabolism in disease states and provide a basis for designing therapeutic interventions.

Investigations into Amino Acid Metabolism Pathways

In biological systems, metabolic pathways are sequences of enzyme-catalyzed reactions. These enzymes exhibit a high degree of specificity, particularly for the stereochemistry of their substrates. The metabolic pathways involving asparagine are primarily designed to process the natural L-enantiomer.

Research into the metabolism of L-asparagine shows it can be synthesized from L-aspartate and glutamine in an ATP-dependent reaction catalyzed by L-asparagine synthetase (ASNS). medchemexpress.com Conversely, L-asparagine is catabolized by L-asparaginase, which hydrolyzes it back to L-aspartate and ammonia. This degradation is a key pathway for providing cells with aspartate, which can then be converted to the citric acid cycle intermediate, oxaloacetate. nih.gov

The compound this compound is not a substrate for the enzymes involved in these pathways. There are several reasons for this:

Stereospecificity : Enzymes like L-asparaginase and L-asparagine synthetase are stereospecific for the L-form of asparagine. The D-configuration of the alpha-carbon in this compound prevents it from fitting into the active sites of these enzymes. While organisms do possess enzymes like D-aspartate oxidase to degrade certain D-amino acids, the metabolic machinery for D-asparagine is not a central pathway. nih.gov

Protecting Groups : The large, bulky Z and Xanthyl (Xan) groups attached to the amine and side-chain amide, respectively, would sterically hinder any interaction with enzyme active sites. These groups are designed to be stable during peptide synthesis and are only removed under specific chemical conditions (e.g., acidolysis), not by enzymatic action. nih.gov

Therefore, direct mechanistic investigations of this compound within amino acid metabolism pathways are not applicable as it is metabolically inert in this context. Instead, its utility lies in the creation of synthetic peptides containing D-asparagine. Peptides incorporating D-amino acids are highly resistant to degradation by proteases, the enzymes responsible for breaking down proteins and peptides in the body. This metabolic stability is a desirable trait for developing long-lasting peptide-based therapeutics. By using this compound in peptide synthesis, researchers can create peptide analogs to study biological processes without the complication of rapid degradation.

Table 1: Key Enzymes in L-Asparagine Metabolism

| Enzyme | Function | Substrates | Products | Relevance |

| L-Asparagine Synthetase (ASNS) | Catalyzes the biosynthesis of L-asparagine. | L-Aspartate, L-Glutamine, ATP | L-Asparagine, L-Glutamate, AMP, PPi | Essential for providing L-asparagine for protein synthesis, especially in cells with low uptake. medchemexpress.com |

| L-Asparaginase | Catalyzes the hydrolysis of L-asparagine. | L-Asparagine, H₂O | L-Aspartate, Ammonia (NH₃) | Plays a role in amino acid turnover and is used as an anti-cancer agent to deplete asparagine in leukemic cells. medchemexpress.com |

| D-Aspartate Oxidase (DDO) | Catalyzes the oxidative deamination of D-aspartate. | D-Aspartate, O₂, H₂O | Oxaloacetate, NH₃, H₂O₂ | Degrades D-aspartate, controlling its levels. It is not active on D-asparagine. nih.gov |

Theoretical Role in Protein Synthesis and Folding (Mechanistic)

Protein synthesis is a fundamental biological process where cells build proteins based on genetic information. This process, known as translation, is carried out by ribosomes, which read messenger RNA (mRNA) sequences and assemble polypeptide chains from L-amino acids. nih.govnih.gov

The compound this compound does not have a direct role in ribosomal protein synthesis. The cellular machinery, including the aminoacyl-tRNA synthetases that attach amino acids to their corresponding transfer RNAs (tRNAs), is exclusively specific for L-amino acids. nih.govontosight.ai A D-amino acid, especially one with large chemical protecting groups, would be rejected by this highly selective system.

The true role of this compound is as a reagent in a laboratory technique called Solid-Phase Peptide Synthesis (SPPS). In SPPS, chemists build peptides amino acid by amino acid on a solid support. In this context:

The Z-group (or more commonly in modern SPPS, an Fmoc or Boc group) protects the N-terminus, preventing it from reacting while the next amino acid is being added.

The Xanthyl (Xan) group protects the side-chain amide of asparagine. This is crucial because the unprotected side chain can undergo an undesirable dehydration reaction during the chemical activation step of synthesis. nih.govluxembourg-bio.com

The mechanistic significance of using this compound lies in the properties of the final peptide once the protecting groups are removed. The incorporation of a D-amino acid into a peptide sequence has profound and predictable consequences on its structure and folding. While peptides made of only L-amino acids readily form stable secondary structures like right-handed alpha-helices and beta-sheets, the inclusion of a D-amino acid disrupts these patterns. researchgate.net This disruption is a powerful tool for researchers:

Inducing Turns : A D-amino acid can force a peptide chain to adopt a specific turn conformation (e.g., a gamma-turn or beta-turn), which is useful in designing peptides with specific shapes or in creating cyclic peptides. researchgate.net

Enhancing Biological Activity : For some therapeutic peptides, disrupting a regular structure and inducing a specific turn can lead to a conformation that binds more tightly to a biological target, enhancing its potency. acs.orgfrontiersin.org

Therefore, the theoretical role of this compound is not as a participant in natural protein synthesis, but as a synthetic tool that allows for the precise incorporation of a D-asparagine residue to mechanistically probe and control peptide and protein structure. unistra.fr

Table 2: Comparison of L-Asparagine and D-Asparagine in a Peptide Context

| Property | L-Asparagine (in a peptide) | D-Asparagine (in a peptide) | Mechanistic Implication |

| Role in Ribosomal Synthesis | Natural building block. | Not incorporated. | Demonstrates the high fidelity and stereospecificity of the translation machinery. nih.gov |

| Effect on Secondary Structure | Promotes and stabilizes standard structures (e.g., right-handed α-helices). | Disrupts standard secondary structures. | Allows for the study of folding by observing the effects of structural perturbation. |

| Peptide Backbone Conformation | Favors conformations typical for L-amino acids (e.g., right-handed helical region of Ramachandran plot). | Favors mirror-image conformations (e.g., left-handed helical region). | Can be used to engineer specific turns and design novel peptide scaffolds. researchgate.net |

| Susceptibility to Proteases | Cleaved by natural proteases. | Highly resistant to proteolysis. | Creates metabolically stable peptides for research and therapeutic development. frontiersin.org |

Compound Nomenclature

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-α-Benzyloxycarbonyl-D-asparagine(N-γ-xanthyl) hydroxide |

| L-Asparagine (Asn) | (2S)-2-Amino-3-carbamoylpropanoic acid |

| D-Asparagine (D-Asn) | (2R)-2-Amino-3-carbamoylpropanoic acid |

| L-Aspartate | (2S)-2-Aminobutanedioic acid |

| D-Aspartate | (2R)-2-Aminobutanedioic acid |

| Oxaloacetate | 2-Oxobutanedioic acid |

| Z-group | Benzyloxycarbonyl group |

| Xan-group | Xanthyl group |

| Fmoc-group | Fluorenylmethyloxycarbonyl group |

| Boc-group | tert-Butoxycarbonyl group |

Future Directions and Emerging Research Avenues for Z D Asn Xan Oh

Integration with Advanced High-Throughput Synthetic Technologies

The synthesis of complex peptides is increasingly reliant on automated and high-throughput methodologies. Z-D-Asn(Xan)-OH is well-suited for integration into these advanced workflows, such as automated solid-phase peptide synthesis (SPPS). The use of a side-chain protecting group on asparagine is critical for preventing dehydration and subsequent aspartimide formation, a major side reaction that can compromise the purity and yield of the final peptide. nih.gov

The xanthyl (Xan) group, in particular, offers distinct advantages in automated synthesis. It improves the solubility of the protected asparagine derivative in organic solvents like dimethylformamide (DMF), which is crucial for efficient coupling reactions. peptide.compeptide.com Furthermore, it effectively shields the side-chain amide during the activation step. peptide.comnih.gov While the Z-group is less common in modern SPPS than Fmoc or Boc, its unique properties could be exploited in specialized synthetic strategies. Research in this area could focus on optimizing coupling conditions and cycles for Z-protected amino acids in automated synthesizers to maximize efficiency.

| Technology/Method | Application for this compound Synthesis | Potential Advantages |

| Automated SPPS | Incorporation of the this compound building block into peptide sequences. | Reduced manual intervention, increased reproducibility, and faster synthesis of complex peptides. |

| Microwave-Assisted SPPS | Acceleration of coupling and deprotection steps involving this compound. | Significantly shorter reaction times and potentially higher coupling efficiencies. |

| Combinatorial Chemistry | Use of this compound in the rapid synthesis of large peptide libraries. | Exploration of structure-activity relationships for peptides containing D-asparagine. |

Development of Novel Analytical Methodologies for this compound and its Metabolites in Research Studies

As peptides containing this compound are explored in biological contexts, the development of sensitive and specific analytical methods becomes paramount. High-performance liquid chromatography (HPLC) combined with mass spectrometry (LC-MS) is the cornerstone for analyzing peptide purity and identity. nih.govshimadzu.com These techniques are essential for confirming the successful incorporation of the this compound unit and for identifying any synthesis-related by-products, such as those resulting from incomplete deprotection. nih.gov

Future research should focus on creating tailored analytical protocols to track the fate of D-Asn containing peptides in research studies. This includes developing methods to detect and quantify the peptide and its potential metabolites in complex biological matrices. Given that D-amino acid-containing peptides are resistant to standard proteases, novel enzymatic or chemical degradation strategies may be required for sequence analysis. nih.govacs.org

| Analytical Technique | Application in this compound Research | Key Information Provided |

| HPLC-MS | Purity assessment of synthetic peptides; identification of by-products. nih.govshimadzu.comresearchgate.net | Molecular weight confirmation, sequence verification, and quantification of impurities. |

| 2D NMR Spectroscopy | Structural elucidation of complex peptides containing D-Asn(Xan). acs.org | Determination of three-dimensional structure and conformation in solution. |

| Tandem Mass Spectrometry (MS/MS) | Sequencing of peptides and characterization of post-translational modifications. | Precise location of the D-Asn residue within the peptide chain. |

Exploration of this compound as a Building Block for Functional Materials

The field of materials science is increasingly turning to bio-inspired molecules to create novel functional materials. Amino acids and peptides are attractive building blocks due to their biocompatibility, chemical diversity, and capacity for self-organization. mdpi.comacs.org The incorporation of this compound into such materials offers unique advantages.

Short peptides, particularly those containing D-amino acids and aromatic moieties, can self-assemble into highly ordered supramolecular structures such as nanofibers, nanotubes, and hydrogels. nih.govacs.orgmdpi.com This process is driven by non-covalent interactions, including hydrogen bonding, hydrophobic effects, and π-π stacking. mdpi.com

The this compound unit is an excellent candidate for designing self-assembling systems. Both the benzyloxycarbonyl (Z) group and the xanthyl (Xan) group are aromatic and can promote π-π stacking interactions, which are a strong driving force for the assembly of peptide-based materials. mdpi.com The D-amino acid configuration can influence the chirality and morphology of the resulting nanostructures, leading to unique material properties. acs.orgresearchgate.net Research in this area would involve synthesizing short peptides containing this compound and studying their self-assembly behavior under different conditions (e.g., pH, concentration) to create novel hydrogels or fibrillar scaffolds. nih.gov

A significant challenge in designing biomaterials for in-vivo use is their susceptibility to degradation by natural enzymes (proteases). Materials constructed from the naturally occurring L-amino acids are often rapidly broken down. Bio-inspired design can overcome this by incorporating D-amino acids. nih.gov

Scaffolds built with peptides containing this compound would exhibit enhanced stability and resistance to proteolysis. nih.govacs.org This biostability is a key advantage for applications requiring long-term function, such as tissue engineering scaffolds or carriers for sustained drug release. nih.govnih.gov The use of D-amino acids has been shown to be a successful strategy for creating stable hydrogels and other biomaterials that mimic the extracellular matrix. acs.orgfrontiersin.org

| Material Application | Role of D-Amino Acid Scaffold (e.g., from this compound) | Resulting Property |